![molecular formula C10H11N3O B13119449 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenzo[e][1,2,4]triazin-3-amine Blatter radicals . These radicals were first reported by Blatter in 1968 . Unlike their nitroxide counterparts, Blatter radicals exhibit greater flexibility for modification through simple substitution changes. Recent advancements in their synthesis have positioned them as promising candidates for various applications in functional materials.
Méthodes De Préparation
The synthetic routes for 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone involve the introduction of a methyl group onto the benzo[e][1,2,4]triazine core. While specific methods may vary, one common approach is the reaction of benzo[e][1,2,4]triazin-3-amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under suitable conditions. Industrial production methods may involve large-scale synthesis and purification processes .
Analyse Des Réactions Chimiques
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives of the compound.
Substitution: Substituting functional groups on the benzo[e][1,2,4]triazine ring can modify its properties. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone finds applications in various fields:
Chemistry: As a stable radical, it serves as a spin label in EPR spectroscopy.
Biology: It can be used as a probe to study redox processes in biological systems.
Medicine: Research explores its potential as an antioxidant or therapeutic agent.
Industry: It may contribute to the development of functional materials like liquid crystals and magnetic materials.
Mécanisme D'action
The exact mechanism by which 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and pathways related to redox processes, but further studies are needed to elucidate the specifics.
Comparaison Avec Des Composés Similaires
While Blatter radicals share some similarities with nitroxides, their unique properties make them distinct. Other similar compounds include nitroxides, stable radicals, and related heterocyclic systems.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(7-methyl-2H-1,2,4-benzotriazin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-9-10(5-7)13(8(2)14)12-6-11-9/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
MVRIFDJBWNCNTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=CNN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


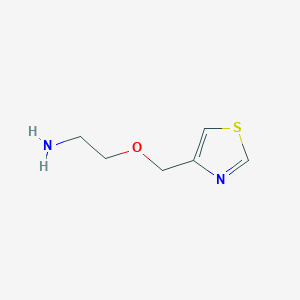



![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
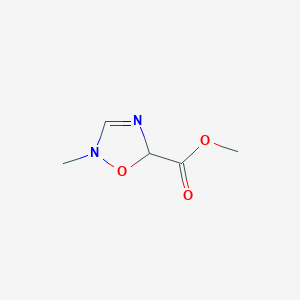
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
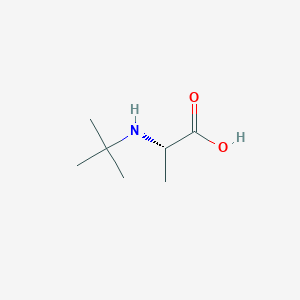
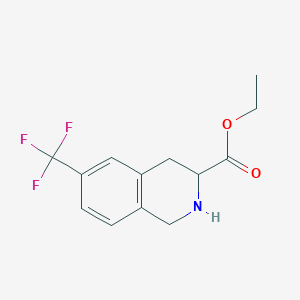
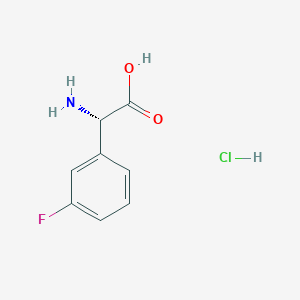
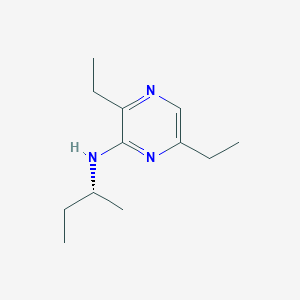
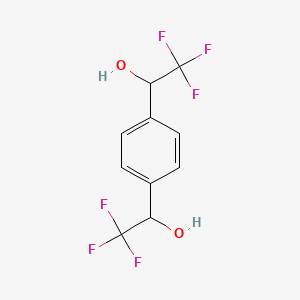
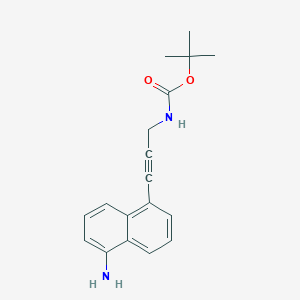
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
